Alatrofloxacin mesylate

Prodrug Pharmacokinetics Intravenous

Alatrofloxacin mesylate is the L-alanyl-L-alanine IV prodrug of trovafloxacin, explicitly designed for parenteral dosing in PK/PD and severe infection models where oral gavage is infeasible. Its active moiety delivers 8- to 64-fold greater anaerobic activity versus ciprofloxacin, enabling monotherapy investigation in polymicrobial models. Trovafloxacin also acts as a potent, specific PANX1 channel inhibitor (IC50 4 μM), supporting inflammasome and neuroinflammatory research independent of antibacterial function. With well-characterized mitochondrial oxidative stress induction (2.5× protein carbonyl increase), it serves as a validated positive control in DILI screening assays. FOR R&D USE ONLY; NOT FOR HUMAN USE.

Molecular Formula C27H29F3N6O8S
Molecular Weight 654.6 g/mol
CAS No. 157605-25-9
Cat. No. B1665684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrofloxacin mesylate
CAS157605-25-9
SynonymsAlatrofloxacin Mesylate;  UNII-2IXX802851;  Alatrofloxacin mesylate (USAN);  Alatrofloxacin mesylate [USAN];  CP 116,517;  CP 116517;  CP-116,517;  CP-116517; 
Molecular FormulaC27H29F3N6O8S
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
InChIInChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
InChIKeyCYETUYYEVKNSHZ-RSUMCGCKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alatrofloxacin Mesylate (CAS 157605-25-9): The Intravenous Prodrug of Trovafloxacin – Pharmacological Identity and Core Characteristics


Alatrofloxacin mesylate (USAN; also known as alatrofloxacin mesilate or CP 116517) is a fluoroquinolone antibiotic developed by Pfizer [1]. It is the L-alanyl-L-alanine prodrug of trovafloxacin, specifically designed to enable intravenous administration [2]. Alatrofloxacin itself lacks intrinsic antibacterial activity; upon parenteral administration, it undergoes rapid hydrolysis in vivo to yield the active moiety, trovafloxacin [3]. Trovafloxacin (and thus alatrofloxacin) exerts its antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription [4]. Both alatrofloxacin and trovafloxacin were withdrawn from the U.S. market in June 2006 due to serious hepatotoxicity concerns [5].

Why Alatrofloxacin Mesylate Cannot Be Substituted with Other Fluoroquinolones: Foundational Distinctions in Prodrug Design and Comparative Pharmacology


Alatrofloxacin mesylate cannot be generically substituted with other fluoroquinolones, including oral trovafloxacin, due to fundamental differences in its physicochemical design, antimicrobial spectrum, and pharmacokinetic profile relative to standard comparators. As an intravenous prodrug, it addresses a distinct clinical and research need for parenteral administration in patients unable to receive oral therapy [1]. More critically, the active moiety, trovafloxacin, exhibits a markedly differentiated antimicrobial spectrum compared to first-line fluoroquinolones like ciprofloxacin and levofloxacin, showing significantly enhanced activity against Gram-positive and anaerobic pathogens, but at the cost of a well-documented, severe hepatotoxicity risk that led to its market withdrawal [2]. Therefore, any selection between alatrofloxacin and alternatives such as ciprofloxacin, levofloxacin, or moxifloxacin in a scientific context represents a calculated trade-off between distinct spectrum advantages and a unique, severe safety liability, which is precisely the decision framework the following quantitative evidence aims to inform [3].

Quantitative Differentiation of Alatrofloxacin Mesylate (as Trovafloxacin) from Key Fluoroquinolone Comparators


Intravenous Prodrug Design: Enabling Parenteral Delivery of Trovafloxacin

Alatrofloxacin is the L-alanyl-L-alanine prodrug of trovafloxacin, specifically developed to enable intravenous administration due to the low aqueous solubility of the parent drug trovafloxacin [1]. Following a 1-hour intravenous infusion, plasma concentrations of alatrofloxacin are below quantifiable levels within 5 to 10 minutes due to rapid in vivo hydrolysis to the active trovafloxacin [2].

Prodrug Pharmacokinetics Intravenous Solubility Hydrolysis

Enhanced Gram-Positive Antibacterial Activity: Trovafloxacin vs. Ciprofloxacin Against Streptococci and Staphylococci

Trovafloxacin, the active moiety of alatrofloxacin, demonstrates significantly greater in vitro potency against key Gram-positive pathogens compared to ciprofloxacin [1]. In a study of 4,151 clinical isolates, trovafloxacin was consistently more active than ciprofloxacin against staphylococci and streptococci, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae [2].

Antimicrobial Susceptibility Gram-positive MIC Streptococcus pneumoniae Staphylococcus aureus

Superior Activity Against Anaerobic Pathogens: Trovafloxacin vs. Ciprofloxacin in Bite-Wound Isolates

Trovafloxacin exhibits markedly superior activity against clinically relevant anaerobic bacteria compared to ciprofloxacin [1]. In a study of 137 anaerobic isolates from human and animal bite wounds, trovafloxacin inhibited all anaerobes at ≤2 mg/L, whereas ciprofloxacin showed significantly reduced activity against these strains [2].

Anaerobic Bacteria Bacteroides MIC Bite Wound Spectrum of Activity

Extended Elimination Half-Life: Enabling Once-Daily Dosing vs. Ciprofloxacin

Trovafloxacin, the active metabolite of alatrofloxacin, possesses a significantly longer elimination half-life than ciprofloxacin, which is a key pharmacokinetic advantage allowing for once-daily dosing [1]. This is characteristic of newer-generation fluoroquinolones and contributes to improved patient compliance and sustained therapeutic concentrations [2].

Pharmacokinetics Half-life Dosing Regimen Trovafloxacin Ciprofloxacin

Unique Pannexin-1 (PANX1) Channel Inhibition: A Distinct Target Beyond Antibacterial Activity

Trovafloxacin possesses a unique secondary pharmacological activity not shared by most other fluoroquinolones: it is a potent and specific inhibitor of the pannexin-1 (PANX1) channel [1]. This activity has been quantified with an IC50 of 4 μM . PANX1 channels are involved in ATP release and inflammatory signaling, making trovafloxacin a valuable chemical probe for studying these pathways.

Pannexin-1 PANX1 Ion Channel Inflammation Apoptosis

Defined Hepatotoxicity Profile: A Critical Liability for Research Selection

Trovafloxacin is associated with a well-characterized risk of severe, idiosyncratic hepatotoxicity, which led to its market withdrawal [1]. This toxicity has been mechanistically linked to mitochondrial peroxynitrite stress and is a defining characteristic that separates it from many other fluoroquinolones in terms of safety profile [2]. In a 28-day mouse model of mitochondrial dysfunction, alatrofloxacin (the prodrug) administration at 33 mg/kg/day i.p. resulted in a 2.5-fold increase in hepatic protein carbonyls and a 20% decrease in mitochondrial aconitase activity in genetically susceptible animals [3].

Hepatotoxicity Safety Drug-Induced Liver Injury Mitochondrial Toxicity DILI

Defined Application Scenarios for Alatrofloxacin Mesylate Based on Quantitative Evidence


Parenteral Administration in Preclinical Infection Models

Alatrofloxacin mesylate is the optimal formulation for research requiring intravenous administration of trovafloxacin. Its prodrug design overcomes the poor aqueous solubility of the parent compound, allowing for precise IV dosing in animal models of infection [1]. This is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies or severe infection models where oral gavage is not feasible or reliable.

Investigating Mixed Aerobic-Anaerobic Infections

For research on polymicrobial infections involving both aerobic and anaerobic organisms (e.g., intra-abdominal sepsis, bite wound infections), trovafloxacin (via alatrofloxacin) offers a significant advantage over ciprofloxacin. Its in vitro activity against anaerobes is 8- to 64-fold greater, providing comprehensive coverage that simplifies experimental design [2]. This makes it a valuable tool for studying the efficacy of monotherapy against complex, mixed flora [3].

Chemical Probe for Pannexin-1 (PANX1) Channel Studies

Trovafloxacin, derived from alatrofloxacin, serves as a potent and specific small-molecule inhibitor of the PANX1 channel with an IC50 of 4 μM . This distinct off-target activity makes it a useful tool in cell biology and pharmacology research focused on PANX1-mediated ATP release, inflammasome activation, and neuroinflammatory signaling, where its use is independent of its antibacterial function.

Positive Control in Drug-Induced Liver Injury (DILI) Research

Given its well-documented and mechanistically defined hepatotoxicity, alatrofloxacin/trovafloxacin is an established positive control for studying drug-induced liver injury. In vivo data show that it induces quantifiable markers of mitochondrial oxidative stress (2.5-fold increase in protein carbonyls) in genetically susceptible animal models [4]. This makes it a crucial reference compound for validating new DILI screening assays and for investigating the role of mitochondrial dysfunction in idiosyncratic hepatotoxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alatrofloxacin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.